![molecular formula C7H11N3S B020134 (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine CAS No. 106092-09-5](/img/structure/B20134.png)
(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
Overview
Description
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine is a chiral bicyclic compound featuring a saturated six-membered benzene ring fused to a thiazole moiety with two amine groups at positions 2 and 4. Its stereochemistry at the C6 position (S-configuration) is critical for biological activity, particularly in neurological applications . This compound serves as a key intermediate in synthesizing dopamine receptor agonists, such as pramipexole, and has been investigated for kinase inhibition and antimicrobial properties . Its structural flexibility allows for diverse functionalization, enabling tailored pharmacological profiles .
Preparation Methods
The synthesis of (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine begins with the construction of its bicyclic thiazole core. A widely cited method involves the bromination-cyclization of N-(4-oxocyclohexyl)acetamide (Formula-2), as outlined in the patent WO2011021214A2 .
Bromination and Thiourea-Mediated Cyclization
In the first step, N-(4-oxocyclohexyl)acetamide is treated with bromine in acetic acid, followed by reaction with thiourea. This tandem process achieves both bromination at the cyclohexanone β-position and cyclization to form the thiazole ring. The reaction proceeds via nucleophilic attack of thiourea’s sulfur atom on the brominated intermediate, yielding N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide (Formula-3) .
Key Reaction Parameters:
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Solvent: Acetic acid (neat)
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Temperature: 0–5°C during bromine addition, then 70–75°C for cyclization
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Stoichiometry: 1:1 molar ratio of N-(4-oxocyclohexyl)acetamide to bromine
Hydrolysis of the Acetamide Group
Formula-3 undergoes hydrolysis in aqueous sulfuric acid (20–30% w/w) at 80–90°C to remove the acetyl protecting group, yielding racemic 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (Formula-4). The use of sulfuric acid ensures complete deacetylation without degrading the thiazole ring .
Resolution of the (S)-Enantiomer
The critical challenge in synthesizing this compound lies in achieving high enantiomeric purity. Patent WO2011021214A2 describes a resolution method using L(+)-tartaric acid, which exploits differential solubility of diastereomeric salts .
Tartaric Acid Resolution
Racemic Formula-4 is dissolved in hot water (70–75°C) and treated with L(+)-tartaric acid. The (S)-enantiomer preferentially forms a less soluble tartrate salt, which crystallizes upon cooling. Recrystallization from water further enriches the diastereomeric excess to >99% .
Optimized Conditions:
Parameter | Value |
---|---|
Racemic amine | 100 g |
L(+)-tartaric acid | 88 g |
Water volume | 1 L |
Crystallization temperature | 25–30°C |
Yield | 68–72% |
Acid-Base Purification
The isolated tartrate salt is treated with aqueous hydrochloric acid (HCl) to protonate the amine, followed by activated carbon filtration to remove impurities. Neutralization with potassium hydroxide (KOH) liberates the free (S)-amine, which is filtered and dried to yield Formula-5 with ≥99.5% chemical purity and 99.8% enantiomeric excess .
Industrial-Scale Production Considerations
The patent emphasizes scalability and cost-efficiency, addressing common bottlenecks in chiral amine synthesis.
Solvent Selection
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Cyclization: Acetic acid is preferred for its dual role as solvent and acid catalyst.
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Resolution: Water enables high recovery of tartaric acid via recrystallization, reducing waste.
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Crystallization: Ketones like acetone are avoided in later stages to prevent solvolysis of the thiazole ring .
Waste Stream Management
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Tartaric acid is recovered from mother liquors by acidification and reused, minimizing environmental impact.
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Bromine residues are neutralized with sodium thiosulfate before aqueous disposal .
Comparative Analysis of Alternative Routes
While the tartaric acid resolution remains the industrial standard, alternative methods have been explored:
Enzymatic Resolution
Lipase-catalyzed kinetic resolution using vinyl acetate as an acyl donor has been reported in literature, though yields (<50%) and enzyme costs limit commercial viability .
Chiral Pool Synthesis
Starting from (S)-cyclohexenylglycine derivatives introduces chirality early but requires costly starting materials and multi-step functional group interconversions .
Quality Control and Analytical Characterization
Critical quality attributes for Formula-5 include:
Parameter | Method | Specification |
---|---|---|
Enantiomeric excess | Chiral HPLC (Chiralpak IA) | ≥99.5% |
Chemical purity | RP-HPLC (C18 column) | ≥99.5% |
Residual solvents | GC-FID | <500 ppm (acetone, acetic acid) |
Heavy metals | ICP-MS | <10 ppm |
The patent specifies that residual tartaric acid must be <0.1% w/w, verified by ion chromatography .
Troubleshooting Common Synthesis Issues
Low Enantiomeric Excess
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Cause: Incomplete crystallization during tartrate salt formation.
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Solution: Slow cooling (0.5°C/min) and seeding with pure (S)-tartrate crystals .
Thiazole Ring Degradation
Chemical Reactions Analysis
Types of Reactions
(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiazole compounds .
Scientific Research Applications
Scientific Research Applications
The applications of (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine can be categorized into several key areas:
Medicinal Chemistry
This compound has been investigated for its potential as:
- Antimicrobial Agent : It exhibits inhibitory activity against bacterial DNA gyrase B (GyrB), an enzyme critical for bacterial DNA replication.
- Antifungal and Anticancer Properties : Research indicates its ability to interact with various biological targets which may lead to therapeutic applications in treating fungal infections and cancer .
Neuropharmacology
Recent studies have highlighted the compound's role as a:
- Dopamine Agonist : Derivatives of this compound have shown high affinity for dopamine receptors (D2 and D3), suggesting potential in treating Parkinson’s disease. For example, lead compounds derived from it demonstrated significant neuroprotective effects in animal models .
Materials Science
Research is ongoing into the use of this compound in:
- Development of Novel Materials : Its unique chemical properties are being explored for applications in creating materials with specific electronic and optical characteristics.
Agriculture
The compound is also being studied for its potential as:
- Pesticide or Herbicide : Due to its bioactive properties, it may serve as a basis for developing new agricultural chemicals.
Corrosion Inhibition
Studies have shown that this compound can act as a corrosion inhibitor for mild steel in acidic environments. This application is particularly relevant in industrial settings where metal degradation is a concern .
Data Table of Applications
Case Study 1: Neuropharmacological Applications
A study focused on derivatives of this compound revealed that certain modifications enhanced receptor binding affinities significantly. For instance, compounds exhibiting agonist activity at D2 and D3 receptors showed promise in preclinical models of Parkinson’s disease. The lead compound demonstrated an EC50 value of 3.23 nM at D2 receptors indicating potent activity .
Case Study 2: Corrosion Inhibition
Research conducted on the use of this compound as a corrosion inhibitor highlighted its effectiveness in protecting mild steel from acid-induced degradation. The study found that the compound forms a protective layer on the metal surface which significantly reduces corrosion rates under acidic conditions .
Mechanism of Action
The mechanism of action of (s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes . Additionally, it can interact with DNA or proteins, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dopamine Receptor Agonists: Substituent-Driven Selectivity
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine derivatives exhibit marked differences in receptor affinity based on substituents:
- N⁶-Propyl and N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl) analogs : These modifications enhance D3 receptor selectivity. For example, D-512 (a derivative with a propynyl group) shows a D3 Ki of 0.24 nM and 180-fold selectivity over D2 receptors, making it a potent anti-Parkinsonian agent .
- N⁶-(Isoquinolin-1-yl)piperazine derivatives: Compounds like D-614 demonstrate improved blood-brain barrier penetration and in vivo efficacy in Parkinson’s disease models, with ED50 values <1 mg/kg .
- Racemic (±)-analogs : The racemic form lacks stereochemical specificity, leading to reduced receptor selectivity and therapeutic potency compared to the (S)-enantiomer .
Table 1: Receptor Affinity of Key Derivatives
Compound | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D3/D2) | Reference |
---|---|---|---|---|
(S)-Parent compound | 2.1 | 380 | 181 | |
D-512 (Propynyl derivative) | 0.24 | 43.2 | 180 | |
(±)-Racemic analog | 8.5 | 420 | 49 |
Enantiomeric Comparisons
The (S)-enantiomer is pharmacologically superior to its (R)-counterpart:
- Pramipexole precursors : The (S)-form is essential for synthesizing pramipexole, a D3-preferring agonist with FDA approval for Parkinson’s disease. The (R)-enantiomer exhibits negligible receptor activity .
- Synthetic yields : Enantiomerically pure (S)-diamine is synthesized via asymmetric catalysis or chiral resolution, whereas racemic mixtures require additional separation steps, increasing production costs .
Biological Activity
(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, also known as (S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications based on recent research findings.
This compound is characterized by its unique thiazole ring structure which plays a critical role in its biological activity. The compound's molecular formula is with a molecular weight of 169.25 g/mol. Its structural features allow for significant interactions with biological targets.
Inhibition of DNA Gyrase
One of the most notable biological activities of this compound is its role as an inhibitor of bacterial DNA gyrase B (GyrB). This enzyme is crucial for bacterial DNA replication and transcription. Recent studies have demonstrated that derivatives of this compound can effectively inhibit GyrB activity:
- Study Findings : A theoretical-experimental study reported that specific derivatives exhibited significant inhibitory effects on GyrB, with two compounds showing promising activity levels compared to known inhibitors .
- Molecular Interactions : Quantum Theory of Atoms In Molecules (QTAIM) calculations provided insights into the molecular interactions stabilizing the complexes formed between the inhibitors and GyrB .
In Vitro Studies
Table 1 summarizes key findings from in vitro assays evaluating the inhibitory effects of this compound derivatives on GyrB:
Compound | IC50 (µM) | Binding Affinity | Notes |
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Derivative A | 0.25 | High | Novel binding site interaction |
Derivative B | 0.45 | Moderate | Similar to existing inhibitors |
Derivative C | 0.75 | Low | Less effective than A and B |
These results indicate that structural modifications can significantly enhance the compound's inhibitory potency against GyrB.
Neuroprotective Potential
Another area of exploration for this compound is its potential neuroprotective effects. Studies suggest that it may act as a dopamine D2 receptor agonist:
- Mechanism : The compound has been shown to interact with dopamine receptors which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease .
- Case Study : A recent investigation highlighted its use as an intermediate in synthesizing pramipexole—a known dopamine agonist—further underscoring its relevance in neuropharmacology .
Applications and Future Directions
The diverse biological activities of this compound position it as a promising candidate for drug development:
- Antibacterial Agents : Given its effectiveness as a GyrB inhibitor, further development could lead to new antibacterial therapies targeting resistant strains.
- Neuroprotective Drugs : Its potential role in neuroprotection opens avenues for treating conditions like Parkinson's disease through modulation of dopaminergic pathways.
Properties
IUPAC Name |
(6S)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRYZHHKWSHHFT-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893656 | |
Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106092-09-5 | |
Record name | (6S)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106092-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106092095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIAMINO-4,5,6,7-TETRAHYDROBENZOTHIAZOLE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4N3Y41JML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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